Cas no 184910-53-0 (1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene)

1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene is a fluorinated aromatic compound featuring a bromine substituent and a trifluorovinyl ether group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for advanced fluorinated materials. The trifluorovinyl group enhances thermal and chemical stability, while the bromine atom provides a versatile handle for further functionalization. Its applications include the development of specialty polymers, liquid crystals, and pharmaceuticals, where controlled fluorination is critical. The compound's well-defined reactivity profile and stability under various conditions make it a useful intermediate in research and industrial settings.
1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene structure
184910-53-0 structure
Product name:1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene
CAS No:184910-53-0
MF:C8H4BrF3O
MW:253.015972137451
CID:135121
PubChem ID:2757197

1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene
    • 1-BROMO-4-(1,2,2-TRIFLUOROVINYLOXY)BENZENE
    • 1-BROMO-4-(TRIFLUOROVINYLOXY)BENZENE
    • Benzene,4-bromo-2-fluoro-1-[(1,2,2-trifluoroethenyl)oxy]-
    • 4-Bromo-2-fluoro-1-[(1,2,2-trifluoroethenyl)oxy]benzene
    • FT-0731287
    • AKOS005063460
    • 4-(trifluorovinyloxy)-bromobenzene
    • benzene,1-bromo-4-[(1,2,2-trifluoroethenyl)oxy]-
    • 4-(trifluorovinyloxy)bromobenezene
    • 1-BROMO-4-[(1,2,2-TRIFLUOROETHENYL)OXY]BENZENE
    • P16910
    • DTXSID30939910
    • EN300-8166333
    • 134151-77-2
    • 1-BROMO-4-[(TRIFLUOROETHENYL)OXY]BENZENE
    • MFCD04038400
    • 184910-53-0
    • SCHEMBL1505790
    • AS-53699
    • 1-bromo-4-(1,2,2-trifluoroethenoxy)benzene
    • Inchi: InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H
    • InChI Key: KGNLXBIRBHMRHB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(O/C(/F)=C(\F)/F)=CC=1

Computed Properties

  • Exact Mass: 251.94000
  • Monoisotopic Mass: 251.93976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.694
  • Boiling Point: 184 ºC
  • Flash Point: 81 ºC
  • PSA: 9.23000
  • LogP: 3.86300

1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12102489-5g
1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene
184910-53-0 95+%
5g
$746 2024-07-24
Alichem
A019086708-1g
1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene
184910-53-0 95%
1g
$400.00 2023-09-02
Fluorochem
019504-250mg
1-Bromo-4-(trifluorovinyloxy)benzene
184910-53-0 95%
250mg
£74.00 2022-03-01
Fluorochem
019504-1g
1-Bromo-4-(trifluorovinyloxy)benzene
184910-53-0 95%
1g
£120.00 2022-03-01

Additional information on 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene

1-Bromo-4-((1,2,2-Trifluorovinyl)oxy)benzene: An Overview of Its Properties and Applications

1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene (CAS No. 184910-53-0) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromo substituent and a trifluorovinyl group attached to a benzene ring. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The trifluorovinyl group in 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene is particularly noteworthy due to its electron-withdrawing nature and stability. This group can significantly influence the electronic properties of the molecule, enhancing its reactivity in certain chemical transformations. For instance, recent studies have shown that the trifluorovinyl group can facilitate nucleophilic substitution reactions, making 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene an excellent starting material for the synthesis of fluorinated compounds with potential applications in drug discovery.

The bromine substituent in 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene also plays a crucial role in its chemical behavior. Bromine is a common leaving group in organic synthesis, which allows for facile substitution reactions. This property makes 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene a valuable precursor for the preparation of a wide range of substituted aromatic compounds. Additionally, the presence of bromine can be leveraged in cross-coupling reactions to introduce other functional groups or to form complex molecular architectures.

In the context of pharmaceutical research, 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene has shown promise as an intermediate in the synthesis of novel drugs. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties. Recent advancements in medicinal chemistry have highlighted the importance of fluorine-containing molecules in drug design. For example, a study published in the Journal of Medicinal Chemistry reported the use of 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene as a key intermediate in the synthesis of a new class of antiviral agents with potent activity against influenza viruses.

The physical properties of 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene are also noteworthy. It is typically a colorless liquid with a boiling point around 90°C at reduced pressure. The compound is stable under normal laboratory conditions but should be stored away from strong oxidizing agents and sources of heat to prevent decomposition or unwanted reactions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it easy to handle and process in various synthetic protocols.

Safety considerations are an essential aspect when working with any chemical compound. While 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety practices when handling this compound. Proper personal protective equipment (PPE), including gloves and goggles, should be worn to minimize exposure risks. Additionally, fume hoods should be used to ensure adequate ventilation during experimental procedures.

In conclusion, 1-Bromo-4-((1,2,2-trifluorovinyl)oxy)benzene (CAS No. 184910-53-0) is a multifunctional organic compound with significant potential in chemical synthesis and pharmaceutical research. Its unique combination of functional groups provides a robust platform for the development of novel bioactive molecules and drugs. As research continues to advance in this field, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility and impact.

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